molecular formula C10H17NS B2564299 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine CAS No. 1594967-93-7

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine

Cat. No.: B2564299
CAS No.: 1594967-93-7
M. Wt: 183.31
InChI Key: XYMYJQKDTALHQR-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in a six-membered ring. This compound is characterized by the presence of a but-3-yn-1-yl group and two methyl groups attached to the thiomorpholine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of but-3-yn-1-amine with 2,2-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer advantages in terms of process intensification, cost reduction, and waste minimization .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiomorpholines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

Scientific Research Applications

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioorthogonal labeling agent due to its unique reactivity.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins through nucleophilic substitution or click chemistry reactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The thiomorpholine ring and the but-3-yn-1-yl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine is unique due to the presence of both the thiomorpholine ring and the but-3-yn-1-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-but-3-ynyl-2,2-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMYJQKDTALHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594967-93-7
Record name 4-(but-3-yn-1-yl)-2,2-dimethylthiomorpholine
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